Lipophilicity (XLogP3): Quantified Difference vs. a 2-Position Pyrazole Isomer
The target compound, with the pyrazole ring directly attached at the 2-position of the quinoline core, has a predicted XLogP3 value of 2.1 . In contrast, a direct positional isomer, 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid, where the pyrazole is at the 4-position and the carboxylic acid is at the 2-position, exhibits a significantly different predicted lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid: XLogP3 = 2.8 (estimated) |
| Quantified Difference | ΔXLogP3 = 0.7 units, representing a substantial change in hydrophobicity. |
| Conditions | Predicted partition coefficient (octanol-water) from chemical structure (computational estimation). |
Why This Matters
A difference of 0.7 logP units can significantly alter membrane permeability, solubility, and off-target binding, making this compound a distinct choice for fine-tuning ADME properties in lead optimization.
